molecular formula C18H21N3O4 B3004662 3-(5-Methylisoxazole-3-carboxamido)cyclohexyl phenylcarbamate CAS No. 1351608-16-6

3-(5-Methylisoxazole-3-carboxamido)cyclohexyl phenylcarbamate

Cat. No. B3004662
CAS RN: 1351608-16-6
M. Wt: 343.383
InChI Key: ADOGSJUOCKWRED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives often involves cycloaddition reactions, as seen in the preparation of 3-carboxyisoxazole by cycloaddition of carbethoxyformonitrile oxide to a pyrrolidino-2-butenamide derivative with subsequent hydrolysis . Another example includes the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine or pyrazole . These methods demonstrate the versatility of isoxazole synthesis, allowing for the introduction of various functional groups and structural diversity.

Molecular Structure Analysis

Isoxazole derivatives exhibit interesting tautomeric behaviors, as shown by the existence of 5-hydroxyisoxazoles in the OH form and isoxazol-5-ones in both CH and NH forms, depending on the solvent polarity . The molecular structure of these compounds can significantly influence their biological activity, as seen in the structure-activity relationships of substituted phenylamides of 5-amino-3-methylisoxazole-4-carboxylic acid, where the position and nature of substituents on the phenyl ring play a crucial role .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including oxidation, as seen in the conversion of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides to their sulfonylmethyl counterparts . Differential derivatization of carbomethoxy groups to carboxamides is also possible by controlling stoichiometry and reaction conditions . These reactions are essential for modifying the chemical properties of isoxazole derivatives to enhance their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For instance, isoxazol-5-ones have acid strengths comparable to carboxylic acids . Analytical methods, such as colorimetric determination, can be used to quantify isoxazole derivatives by decomposing them to their corresponding β-ketonitriles . These properties are crucial for understanding the behavior of isoxazole derivatives in biological systems and for the development of new chemotherapeutic agents, such as those evaluated for colon cancer .

properties

IUPAC Name

[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12-10-16(21-25-12)17(22)19-14-8-5-9-15(11-14)24-18(23)20-13-6-3-2-4-7-13/h2-4,6-7,10,14-15H,5,8-9,11H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOGSJUOCKWRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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